molecular formula C21H20N2O2 B2674759 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 876882-88-1

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2674759
CAS No.: 876882-88-1
M. Wt: 332.403
InChI Key: LXOZEJAHRZNERA-UHFFFAOYSA-N
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Description

The compound 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol features a benzodiazole core substituted with a naphthalen-1-yloxy ethyl group and an ethanol moiety. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Properties

IUPAC Name

1-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(24)21-22-18-10-4-5-11-19(18)23(21)13-14-25-20-12-6-8-16-7-2-3-9-17(16)20/h2-12,15,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOZEJAHRZNERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(naphthalen-1-yloxy)ethylamine with 2-chloro-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalen-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanal or 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanoic acid.

Scientific Research Applications

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural uniqueness lies in its naphthalen-1-yloxy ethyl substituent, which distinguishes it from simpler analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Key Features
Target Compound C21H21N3O2 Naphthalen-1-yloxy ethyl, ethanol High lipophilicity due to naphthalene
2-(6-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol C11H14N2O2 Methoxy, methyl, ethanol Smaller molecular weight (206.24 g/mol)
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine C18H15N3 Naphthalen-2-ylmethyl, amine Substitution at naphthalen-2 position
1-(6-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one C10H9ClN2O Chloro, methyl, ketone Ketone instead of alcohol moiety
  • Substituent Position : Substitution at naphthalen-1-yl (target) versus naphthalen-2-yl () may alter steric interactions in biological targets.
  • Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, unlike ketone-containing analogs (e.g., ), which may affect solubility and metabolic stability.
Table 2: Bioactivity Comparisons
Compound Type Key Substituents Reported Activity
Benzofuryl β-amino alcohols () Triazolyl, imidazolyl Antibacterial (S. aureus), antifungal (M. furfur)
Triazole fungicides () Fluorophenyl, triazolyl Antifungal (broad spectrum)
Target Compound Benzodiazole, naphthalene Hypothesized enhanced antimicrobial activity

Structure-Activity Relationships (SAR)

  • Naphthalene Substitution : The naphthalen-1-yloxy ethyl group may improve target binding compared to smaller substituents (e.g., methyl or methoxy) by increasing aromatic interactions.
  • Hydroxyl Group: The ethanol moiety could enhance solubility and hydrogen bonding with biological targets, contrasting with ketone-containing analogs () that lack this feature.

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